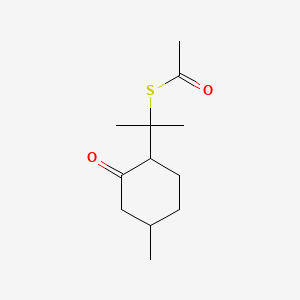

p-Mentha-8-Thiol-3-One Acetate

説明

p-メンタン-8-チオール-3-オン酢酸: は、強力なブラックカラントフレーバーで知られる硫黄含有有機化合物です。ブチュの葉油に含まれる p-メンタン-8-チオール-3-オンの誘導体です。 この化合物は、その独特の嗅覚特性により、香料および香料業界で広く使用されています .

準備方法

合成経路と反応条件:

プレゴンから: p-メンタン-8-チオール-3-オンは、プレゴンをトリエチルアミンなどの塩基の存在下で硫化水素と反応させることによって合成できます.

システイン抱合体法: 別の方法として、システインを炭化水素化合物とカップリングしてシステイン抱合体を形成し、その後、β-リアーゼと反応させてp-メンタン-8-チオール-3-オンを生成する方法があります.

工業生産方法: 工業生産では、多くの場合、プレゴンまたはイソプレゴンを硫化水素とエタノール性水酸化カリウムと反応させます .

化学反応解析

反応の種類:

酸化: p-メンタン-8-チオール-3-オンは、酸化反応を受け、スルホキシドおよびスルホンを形成することができます。

還元: 還元反応は、それを対応するアルコールに戻すことができます。

置換: チオール基の存在により、特に求核置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素およびm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 水素化ナトリウムまたはtert-ブトキシドカリウムなどの求核剤がしばしば使用されます。

主要な製品:

酸化: スルホキシドおよびスルホン。

還元: アルコール。

置換: 使用した求核剤に応じて、さまざまな置換誘導体。

科学研究の用途

化学:

- ブラックカラントフレーバーにより、さまざまな食品にフレーバー剤として使用されます .

- 他の硫黄含有化合物の合成に使用されます。

生物学:

- 潜在的な抗菌特性について研究されています。

医学:

- その独特の化学的特性により、医薬品での潜在的な使用について調査されています。

産業:

化学反応の分析

Types of Reactions:

Oxidation: p-Mentha-8-Thiol-3-One can undergo oxidation reactions, forming sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its corresponding alcohol.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitution due to the presence of the thiol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry:

- Used as a flavoring agent in various food products due to its blackcurrant flavor .

- Employed in the synthesis of other sulfur-containing compounds.

Biology:

- Studied for its potential antimicrobial properties.

Medicine:

- Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry:

作用機序

分子標的と経路:

- この化合物は、その強い香りを生み出す硫黄含有構造により、嗅覚受容体と相互作用します。

- 細菌細胞膜と相互作用し、潜在的な抗菌効果をもたらす可能性もあります。

類似の化合物との比較

類似の化合物:

8-メルカプトメントン: 類似の構造と臭気プロファイルを持つ別の硫黄含有化合物です.

ブチュメルカプタン: p-メンタン-8-チオール-3-オンと同様に、ブラックカラントフレーバーで知られています.

ユニークさ:

- p-メンタン-8-チオール-3-オン酢酸は、その独特のフレーバーと香りの特性に貢献する硫黄と酢酸基の特定の組み合わせによりユニークです。

類似化合物との比較

8-Mercaptomenthone: Another sulfur-containing compound with a similar structure and odor profile.

Buchu Mercaptan: Known for its blackcurrant flavor, similar to p-Mentha-8-Thiol-3-One.

Uniqueness:

- p-Mentha-8-Thiol-3-One Acetate is unique due to its specific combination of sulfur and acetate groups, which contribute to its distinct flavor and fragrance properties.

特性

IUPAC Name |

S-[2-(4-methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXPURQVAMENCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)(C)SC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866610 | |

| Record name | S-[2-(4-Methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94293-57-9 | |

| Record name | S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94293-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-[1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)

![(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12050402.png)

![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)